molecular formula C13H14N2O2 B2641002 5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one CAS No. 214144-17-9

5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one

Cat. No.: B2641002
CAS No.: 214144-17-9
M. Wt: 230.267
InChI Key: QUGAYZSPDUEXDT-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one is a complex organic compound that belongs to the class of pyrrolopyrroles This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydropyrrolo[2,3-b]pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylhydrazine and an appropriate diketone, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different physical and chemical properties. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds with altered reactivity.

Scientific Research Applications

5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one is unique due to its specific structural features, such as the hydroxyphenyl group and the tetrahydropyrrolo core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-3a-methyl-3,4,6,6a-tetrahydropyrrolo[2,3-b]pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13-6-9(8-4-2-3-5-10(8)16)14-12(13)15-11(17)7-13/h2-5,12,16H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGAYZSPDUEXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=NC1NC(=O)C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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